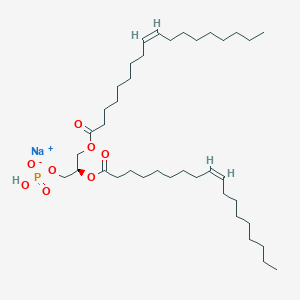

1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt

Descripción

Structural Determinants of Phosphatidic Acid Derivatives in Lipid-Mediated Signaling

The signaling efficacy of phosphatidic acid (PA) derivatives like DOPA is deeply rooted in their molecular architecture. The conical shape of PA, characterized by a small polar headgroup and bulky hydrophobic tails, induces negative membrane curvature, facilitating processes such as vesicle fission/fusion and membrane budding. The unsaturated oleoyl chains in DOPA enhance membrane fluidity compared to saturated PA species, enabling dynamic interactions with curvature-sensing proteins like endophilin and dynamin.

Key Structural Features:

- Headgroup Charge : The phosphate group’s negative charge allows electrostatic interactions with polybasic domains (PBDs) in proteins such as lipins and mTOR.

- Acyl Chain Unsaturation : The cis double bond in oleic acid (9Z-octadecenoic acid) introduces a kink, reducing packing density and promoting lateral membrane pressure.

- Stereochemistry : The R configuration at the sn-2 position ensures proper orientation for enzymatic processing and protein binding.

Table 1: Comparison of PA Species in Signaling

| PA Species | Acyl Chains | Signaling Role | Key Interacting Proteins |

|---|---|---|---|

| DOPA (18:1/18:1) | Oleoyl (unsaturated) | Activates mTORC1, promotes membrane fission | mTOR, lipin-1, PLD2 |

| DSPA (18:0/18:0) | Stearoyl (saturated) | Inhibits mTORC1, stabilizes membranes | Raf-1, PKCζ |

| Mixed-chain PA | Varied saturation | Modulates membrane curvature | Dynamin, ARF GTPases |

The ability of DOPA to activate mTOR complex 1 (mTORC1) highlights its structural specificity. The unsaturated tails enable DOPA to bind the FKBP12-rapamycin binding (FRB) domain of mTOR, displacing inhibitory subunits like PRAS40 and facilitating substrate phosphorylation. In contrast, saturated PA species cannot induce the conformational changes required for mTORC1 activation.

Evolutionary Conservation of Phosphatidic Acid Recognition Domains

PA recognition domains are evolutionarily conserved across eukaryotes, underscoring their fundamental role in cellular homeostasis. The polybasic domain (PBD) in lipin proteins, which binds PA, is critical for phosphatidic acid phosphatase (PAP) activity and nuclear localization. In lipin-1, the PBD contains nine lysine/arginine residues that interact with PA’s phosphate group, a motif conserved from yeast to mammals.

Conserved Mechanisms:

- Lipin Family : Lipin-1’s PBD shares homology with Saccharomyces cerevisiae Pah1p, which regulates lipid droplet formation.

- mTOR FRB Domain : The FRB domain in mTOR, which binds PA, is conserved in vertebrates and plants, reflecting its role in nutrient sensing.

- Plant Sec14-Nodulin Proteins : Analogous PA-binding domains in plants regulate phosphoinositide synthesis, mirroring yeast Sec14p function.

Table 2: Evolutionarily Conserved PA-Binding Domains

| Protein Family | Domain | Organisms | Function |

|---|---|---|---|

| Lipins | Polybasic (PBD) | Mammals, yeast | PAP activity, nuclear transport |

| mTOR | FRB | Vertebrates, plants | Nutrient sensing, kinase activation |

| Sec14 | CRAL-TRIO | Plants, fungi | Lipid transfer, membrane trafficking |

The conservation of PA-binding motifs suggests a universal mechanism for lipid-mediated regulation. For example, the FRB domain’s arginine residues (R2109/R2110 in humans) are essential for PA binding and are conserved in Arabidopsis thaliana mTOR, enabling cross-kingdom functional studies.

Propiedades

IUPAC Name |

sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H73O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44);/q;+1/p-1/b19-17-,20-18-;/t37-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKKLZHXFHPJSF-ZBFGHDQJSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H72NaO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1039686 | |

| Record name | Dioleoyl phosphatidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1039686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

722.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116004-31-0 | |

| Record name | Dioleoyl phosphatidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1039686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Chiral Pool Synthesis from Naturally Derived Glycerol

Naturally occurring L-glyceraldehyde or D-mannitol serve as chiral precursors. For example, D-mannitol undergoes selective protection and oxidation to yield (R)-glycerol derivatives. The hydroxyl groups at the sn-1 and sn-2 positions are protected using tert-butyldimethylsilyl (TBDMS) groups, leaving the sn-3 hydroxyl free for subsequent phosphorylation.

Enzymatic Resolution of Racemic Mixtures

Lipases such as Candida antarctica lipase B (CAL-B) catalyze the kinetic resolution of racemic glycerol derivatives. In one protocol, vinyl oleate is used to acylate the sn-1 position selectively, achieving >98% enantiomeric excess (ee) for the (R)-isomer. This method reduces reliance on protective groups but requires stringent temperature control (25–30°C) and extended reaction times (48–72 hours).

Regioselective Acylation with Oleoyl Groups

Introducing (9Z)-octadec-9-enoyl (oleoyl) chains at the sn-1 and sn-2 positions involves sequential acylation steps:

Stepwise Acylation Using Activated Oleoyl Derivatives

-

Activation of Oleic Acid : Oleic acid is converted to oleoyl chloride using oxalyl chloride (2.5 equiv, 0°C, 2 hours).

-

First Acylation : The sn-1 hydroxyl of the protected glycerol reacts with oleoyl chloride (1.1 equiv) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP, 0.1 equiv) at 25°C for 12 hours (yield: 92%).

-

Deprotection and Second Acylation : The TBDMS group at sn-2 is removed using tetrabutylammonium fluoride (TBAF, 1.0 equiv), followed by acylation with a second equivalent of oleoyl chloride (yield: 88%).

One-Pot Acylation with Dual Activation

Recent patents describe a streamlined approach using N-hydroxysuccinimide (NHS) esters of oleic acid. Both hydroxyls are acylated simultaneously in tetrahydrofuran (THF) with 1,8-diazabicycloundec-7-ene (DBU) as a base (24 hours, 50°C), achieving 85% yield with <5% regioisomer contamination.

Phosphorylation at the sn-3 Position

The hydrogen phosphate group is introduced via nucleophilic substitution or phosphoramidite chemistry:

Phosphoryl Chloride Method

The deprotected sn-3 hydroxyl reacts with phosphorus oxychloride (POCl₃, 3.0 equiv) in anhydrous pyridine (−10°C, 4 hours). Subsequent hydrolysis with ice-cold water yields the hydrogen phosphate intermediate (70–75% yield).

Phosphoramidite Coupling

For higher purity, the glycerol intermediate is treated with 2-cyanoethyl-N,N-diisopropylphosphoramidite (1.5 equiv) and 1H-tetrazole (0.45 equiv) in acetonitrile (3 hours, 25°C). Oxidation with 30% H₂O₂ produces the phosphate diester, which is deprotected using ammonium hydroxide (90% yield).

Sodium Salt Formation and Purification

Neutralization with sodium hydroxide converts the hydrogen phosphate to the disodium salt:

-

The phosphate intermediate is dissolved in methanol/water (4:1 v/v).

-

Aqueous NaOH (2.05 equiv) is added dropwise at 0°C until pH 7.5–8.0 is achieved.

-

The product is precipitated by adding cold diethyl ether, followed by centrifugation (yield: 95%).

Purification Methods

-

Size-Exclusion Chromatography : Sephadex LH-20 in methanol removes unreacted fatty acids and salts.

-

Reverse-Phase HPLC : C18 column with acetonitrile/water (85:15) eluent achieves >99% purity.

Analytical Characterization

Critical Quality Attributes

| Parameter | Method | Specification |

|---|---|---|

| Enantiomeric Excess | Chiral HPLC (AD-H column) | ≥98% (R)-isomer |

| Oleoyl Content | GC-MS after transesterification | ≥99% (9Z isomer) |

| Phosphate Purity | ³¹P NMR (D₂O) | Single peak at δ 0.5–1.0 ppm |

| Sodium Stoichiometry | ICP-MS | 2.0 ± 0.1 equiv |

Challenges and Optimization

Análisis De Reacciones Químicas

Types of Reactions

Sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the double bonds in the octadec-9-enoyloxy groups to single bonds, forming saturated derivatives.

Substitution: Nucleophilic substitution reactions can replace the phosphate group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperature controls.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated esters.

Aplicaciones Científicas De Investigación

Membrane Biology

Cell Membrane Structure and Function

- DOPC is a major component of biological membranes and is used to study lipid bilayer properties. Its unique structure allows it to form stable lipid bilayers, which are essential for cell membrane integrity and function.

Lipid Rafts

- DOPC is involved in the formation of lipid rafts—microdomains within membranes that play critical roles in cellular signaling and protein sorting. Research has shown that DOPC-rich membranes can influence the localization and activity of membrane proteins, thereby affecting cellular communication pathways.

Drug Delivery Systems

Nanoparticle Formulation

- DOPC is often utilized in the formulation of liposomes for drug delivery. Liposomes composed of DOPC can encapsulate hydrophilic drugs, enhancing their bioavailability and stability. Studies demonstrate that DOPC-based liposomes improve the pharmacokinetics of various therapeutic agents, including anticancer drugs.

Targeted Therapy

- The incorporation of targeting ligands onto DOPC liposomes allows for selective delivery of drugs to specific tissues or cells, minimizing side effects and improving therapeutic efficacy. This application is particularly relevant in cancer therapy where targeted drug delivery can significantly enhance treatment outcomes.

Biophysical Studies

Model Membranes

- DOPC is frequently used to create model membranes for biophysical studies. These model systems help researchers understand the interactions between proteins and lipids, as well as the mechanisms of membrane fusion and fission.

Fluorescence Spectroscopy

- Researchers utilize DOPC in fluorescence spectroscopy experiments to study molecular dynamics within membranes. The incorporation of fluorescent probes into DOPC membranes enables the observation of lipid movement and protein interactions in real-time.

Material Science

Biodegradable Materials

- The properties of DOPC make it an attractive candidate for developing biodegradable materials. Its amphiphilic nature allows it to form micelles or nanoparticles that can be used in various applications, including drug delivery, tissue engineering, and as scaffolds for cell growth.

Coatings and Films

- DOPC can be processed into thin films or coatings for biomedical devices. These films can enhance biocompatibility and reduce protein adsorption on surfaces, making them suitable for implants and prosthetics.

Case Study 1: Liposomal Drug Delivery

A study published in Molecular Pharmaceutics demonstrated the effectiveness of DOPC liposomes in delivering doxorubicin to cancer cells. The results indicated a significant increase in drug accumulation within tumor tissues compared to free doxorubicin, highlighting the potential of DOPC-based formulations in cancer therapy .

Case Study 2: Membrane Protein Interaction

Research published in Biophysical Journal explored how membrane proteins interact with DOPC-rich membranes. The findings revealed that certain proteins exhibit altered conformational states when embedded in DOPC membranes, suggesting that lipid composition plays a critical role in protein functionality .

Case Study 3: Biodegradable Nanoparticles

A study featured in Advanced Drug Delivery Reviews investigated the use of DOPC nanoparticles for delivering RNA-based therapeutics. The results showed that these nanoparticles effectively protected RNA from degradation while facilitating cellular uptake, demonstrating their potential for gene therapy applications .

Mecanismo De Acción

The mechanism by which sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate exerts its effects involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.

Comparación Con Compuestos Similares

1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC)

Functional Differences :

2-((2,3-Bis(oleoyloxy)propyl)dimethylammonio)ethyl Hydrogen Phosphate (DOCP)

Functional Differences :

Cardiolipin (Heart, Bovine) Sodium Salt

Functional Differences :

Sodium [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] Hydrogen Phosphate

Functional Differences :

- The mixed-acyl analogue’s saturated chain reduces fluidity, making it less suitable for temperature-sensitive applications compared to the fully unsaturated target compound .

Key Research Findings

Charge-Dependent Interactions : The target compound’s negative charge facilitates stable interactions with cationic drug carriers, unlike zwitterionic DOPC .

Anti-Fouling Properties: Similar to DOCP, the compound’s charge reduces nonspecific protein adsorption, a critical feature for biomedical implants .

Stereochemical Specificity : The (2R) configuration ensures compatibility with enzymatic systems, distinguishing it from racemic mixtures used in industrial formulations .

Actividad Biológica

Sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate, commonly referred to as DOPA (1,2-Dioleoyl-sn-glycero-3-phosphoric acid sodium salt), is a phospholipid with significant biological activity. This compound is notable for its amphiphilic nature, which allows it to play crucial roles in cellular functions and applications in drug delivery systems.

Chemical Structure and Properties

The molecular formula of DOPA is with a molar mass of 744.93 g/mol. Its structure features two octadec-9-enoyloxy groups attached to a propyl hydrogen phosphate backbone, which contributes to its unique properties and biological functions. The compound is soluble in chloroform at a concentration of 20 mg/mL and is typically stored at -20°C to maintain stability .

DOPA's biological activity primarily stems from its interaction with cell membranes. The amphiphilic characteristics enable it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including:

- Signal Transduction : DOPA may modulate signaling pathways by altering membrane dynamics.

- Transport Mechanisms : It can facilitate the transport of other molecules across membranes by changing the permeability of lipid bilayers.

Biological Applications

DOPA has been studied for its potential applications in several fields:

Drug Delivery Systems

Due to its amphiphilic nature, DOPA is being explored as a drug delivery agent. Its ability to form micelles or liposomes can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability .

Membrane Structure Studies

Research indicates that DOPA plays a role in maintaining the integrity and functionality of biological membranes. Its incorporation into lipid bilayers can affect membrane properties such as fluidity and phase behavior .

Case Studies

Several studies have highlighted the biological relevance of DOPA:

- Cell Membrane Interaction : A study demonstrated that DOPA alters the fluidity of phospholipid membranes, which can impact the activity of membrane proteins involved in signaling pathways .

- Drug Encapsulation : Research on liposomal formulations showed that DOPA-based liposomes effectively encapsulate chemotherapeutic agents, improving their therapeutic efficacy while reducing side effects .

- Phospholipid Metabolism : Investigations into phosphatidic acid metabolism revealed that DOPA acts as a signaling molecule linking membrane biogenesis with metabolic processes, thereby influencing cell growth and proliferation .

Comparative Analysis of Biological Activity

The following table summarizes key properties and findings related to DOPA compared to other phospholipids:

| Property/Activity | Sodium (DOPA) | Other Phospholipids |

|---|---|---|

| Molecular Formula | Varies (e.g., PC: ) | |

| Amphiphilicity | High | Varies |

| Role in Drug Delivery | Effective | Variable effectiveness |

| Influence on Membrane Fluidity | Significant | Depends on specific lipid composition |

| Application in Therapeutics | Emerging use in formulations | Established use in formulations |

Q & A

Q. Key Validation Parameters

| Method | Resolution Criteria | Reference Standard |

|---|---|---|

| Chiral HPLC | Retention time alignment with (R)-configured synthetic reference | Commercially available (R)-glycerol derivatives |

| 31P NMR | Chemical shift consistency (±0.05 ppm) | PubChem data for phosphorylated glycerolipids |

What advanced analytical techniques are recommended for structural characterization of this phospholipid?

Basic Research Focus

Combine multidimensional NMR (1H-13C HSQC, COSY) and high-resolution mass spectrometry (HRMS) to confirm:

- Double-bond geometry: Compare olefinic proton coupling constants (J = 10–12 Hz for cis Z-configuration) with FTIR ν(C=C) peaks at ~720 cm⁻¹ .

- Phosphate esterification: Validate via 31P NMR (δ = −0.5 to +1.5 ppm for monoester phosphates) .

Advanced Research Focus

For molecular dynamics (MD) simulations :

- Use polarizable force fields (e.g., CHARMM36) to model headgroup interactions with sodium counterions.

- Cross-validate with small-angle X-ray scattering (SAXS) to assess lamellar phase spacing (e.g., ~50–60 Å for hydrated bilayers) .

How does this lipid modulate membrane bilayer fluidity, and how can contradictory data be resolved?

Basic Research Focus

The compound’s cis-unsaturated acyl chains increase fluidity by reducing packing density. Assess via:

- Differential scanning calorimetry (DSC) : Measure phase transition temperature (Tm) depression (e.g., ΔTm = −10°C vs. saturated analogs) .

- Fluorescence anisotropy : Use DPH probes to quantify order parameters (e.g., S = 0.3–0.4 in liquid-crystalline phase) .

Advanced Research Focus

Contradictions in fluidity data (e.g., Lozano et al. 2009 vs. 2013 studies) arise from:

- Lipid composition : Cholesterol content (>20 mol%) stabilizes bilayers, masking fluidity effects .

- Hydration levels : Use controlled relative humidity chambers during experiments to standardize water activity .

What experimental designs are optimal for studying this lipid’s role in enzyme-substrate interactions?

Advanced Research Focus

To investigate phospholipase A2 (PLA2) hydrolysis kinetics:

Prepare mixed micelles with Triton X-100 (3:1 lipid/detergent molar ratio).

Monitor hydrolysis via pH-stat titration or LC-MS quantification of lysophosphatidic acid (LPA) products .

Analyze binding thermodynamics with isothermal titration calorimetry (ITC) to determine ΔH and Kd values.

Q. Critical Parameters

| Variable | Impact | Mitigation Strategy |

|---|---|---|

| Substrate aggregation | Skews kinetic rates | Use dynamic light scattering (DLS) to confirm micelle size (Rh = 3–5 nm) |

| Calcium dependence | Activates PLA2 | Maintain [Ca²⁺] at 2–5 mM with EGTA buffers |

How can crystallization challenges for X-ray structural studies be addressed?

Advanced Research Focus

Crystallization hurdles include:

- Flexible acyl chains : Use lipidic cubic phase (LCP) matrices (e.g., monoolein) to stabilize 3D packing .

- Sodium counterion interference : Replace Na⁺ with smaller ions (e.g., NH4⁺) via ion-exchange chromatography.

Case Study (PDB 4RES) :

Co-crystallization with L-serine derivatives improved headgroup rigidity, achieving 2.8 Å resolution .

What computational strategies predict this lipid’s behavior in mixed bilayer systems?

Q. Advanced Research Focus

- Coarse-grained MD : Simulate phase separation in ternary systems (e.g., DOPC/cholesterol/lipid-X).

- Free energy calculations : Use umbrella sampling to quantify flip-flop rates (ΔG ≈ 60–80 kJ/mol for transverse diffusion) .

Q. Validation Metrics

| Property | Experimental Benchmark | Simulation Tolerance |

|---|---|---|

| Area per lipid | 65–70 Ų (Langmuir trough) | ±5% deviation |

| Lateral diffusion | 1–5 × 10⁻⁸ cm²/s (FRAP) | ±0.5 × 10⁻⁸ cm²/s |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.